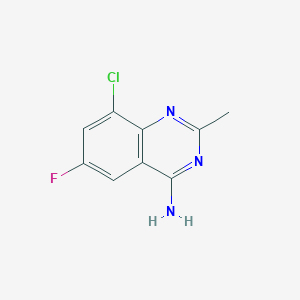
1-Benzyl-3-hydrazinylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-hydrazinylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a benzyl group and a hydrazinyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 1-Benzyl-3-Hydrazinylpyrazin-2(1H)-on umfasst in der Regel folgende Schritte:
Bildung des Pyrazinon-Kerns: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Benzylgruppe: Die Benzylierung kann mit Benzylhalogeniden in Gegenwart einer Base durchgeführt werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der oben genannten Syntheserouten umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Benzyl-3-Hydrazinylpyrazin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Dies kann zur Bildung von Oxo-Derivaten führen.
Reduktion: Reduktionsreaktionen können die Hydrazinylgruppe verändern.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Pyrazinonring stattfinden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation zu Oxo-Pyrazinonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Pyrazinonring einführen könnten.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-Hydrazinylpyrazin-2(1H)-on kann mehrere Anwendungen in der wissenschaftlichen Forschung haben, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Potenzielle Verwendung als Sonde zur Untersuchung biologischer Prozesse.
Medizin: Untersuchung seines Potenzials als therapeutisches Mittel für verschiedene Krankheiten.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Benzyl-3-Hydrazinylpyrazin-2(1H)-on hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen könnte es mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, deren Aktivität modulieren und zu einem biologischen Effekt führen. Detaillierte Studien wären erforderlich, um die genauen molekularen Ziele und beteiligten Pfade aufzuklären.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-hydrazinylpyrazin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Benzyl-3-Hydrazinylpyrazin-2(1H)-thion: Ähnliche Struktur, aber mit einem Schwefelatom anstelle des Sauerstoffs.
1-Benzyl-3-Hydrazinylpyridin-2(1H)-on: Ähnliche Struktur, aber mit einem Pyridinring anstelle eines Pyrazinonrings.
Einzigartigkeit
1-Benzyl-3-Hydrazinylpyrazin-2(1H)-on kann aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartige Eigenschaften aufweisen, die seine Reaktivität und biologische Aktivität im Vergleich zu ähnlichen Verbindungen beeinflussen könnten.
Eigenschaften
Molekularformel |
C11H12N4O |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-benzyl-3-hydrazinylpyrazin-2-one |
InChI |
InChI=1S/C11H12N4O/c12-14-10-11(16)15(7-6-13-10)8-9-4-2-1-3-5-9/h1-7H,8,12H2,(H,13,14) |
InChI-Schlüssel |
LCQDEMGYBNWLAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CN=C(C2=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)




![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)

![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)





